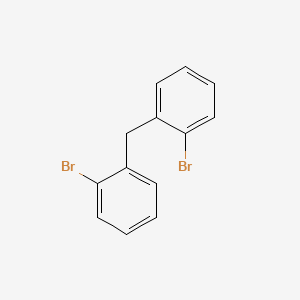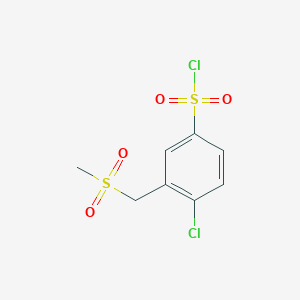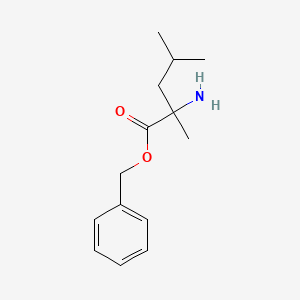
5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin: is a synthetic porphyrin compound characterized by the presence of four 3-nitrophenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin typically involves the condensation of pyrrole with 3-nitrobenzaldehyde under acidic conditions. The reaction is carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, at elevated temperatures. The resulting product is then purified using column chromatography to obtain the desired porphyrin compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitro groups on the phenyl rings, which can act as electron-withdrawing groups and affect the reactivity of the porphyrin core .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles, such as amines or thiols, which can replace the nitro groups on the phenyl rings.
Major Products: The major products formed from these reactions include oxo-porphyrins, amino-porphyrins, and various substituted porphyrin derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin is used as a building block for the synthesis of more complex porphyrin derivatives. Its unique structure allows for the exploration of various chemical modifications and functionalizations .
Biology: In biological research, this compound is studied for its potential as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive treatment that uses light-activated compounds to selectively destroy cancer cells .
Medicine: The compound’s ability to generate reactive oxygen species upon light activation makes it a promising candidate for the treatment of certain types of cancer. Additionally, its derivatives are being investigated for their potential as antimicrobial agents .
Industry: In industrial applications, this compound is used in the development of sensors and catalysts. Its unique electronic properties make it suitable for use in various catalytic processes and as a component in sensor devices .
Wirkmechanismus
The mechanism of action of 5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin is primarily based on its ability to absorb light and generate reactive oxygen species (ROS). Upon light activation, the compound undergoes a photochemical reaction that produces singlet oxygen and other ROS. These reactive species can cause damage to cellular components, leading to cell death. This mechanism is particularly useful in photodynamic therapy for cancer treatment, where the selective destruction of cancer cells is achieved through light activation .
Vergleich Mit ähnlichen Verbindungen
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: This compound has carboxyl groups instead of nitro groups, which can influence its solubility and reactivity.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: The presence of methoxy groups can affect the electronic properties and stability of the porphyrin compound.
5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin: This cationic porphyrin is used in various catalytic and therapeutic applications due to its unique electronic properties.
Uniqueness: The presence of nitro groups in 5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin imparts unique electronic and chemical properties to the compound. These nitro groups act as electron-withdrawing groups, making the compound more reactive in certain chemical reactions. Additionally, the nitro groups can be easily modified to introduce other functional groups, enhancing the versatility of the compound for various applications .
Eigenschaften
Molekularformel |
C44H26N8O8 |
|---|---|
Molekulargewicht |
794.7 g/mol |
IUPAC-Name |
5,10,15,20-tetrakis(3-nitrophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H26N8O8/c53-49(54)29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(22-26)50(55)56)37-17-19-39(47-37)44(28-8-4-12-32(24-28)52(59)60)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(23-27)51(57)58/h1-24,45,48H |
InChI-Schlüssel |
LVMPLPBPHFPSEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)[N+](=O)[O-])C8=CC(=CC=C8)[N+](=O)[O-])C=C4)C9=CC(=CC=C9)[N+](=O)[O-])N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


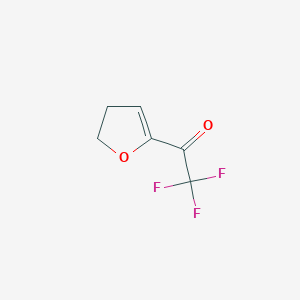
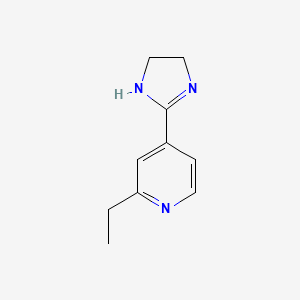
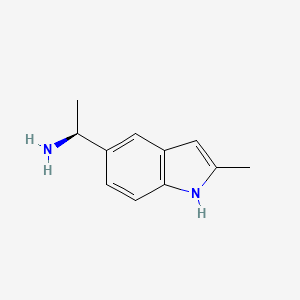
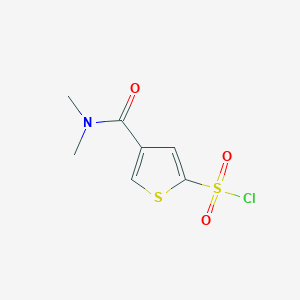
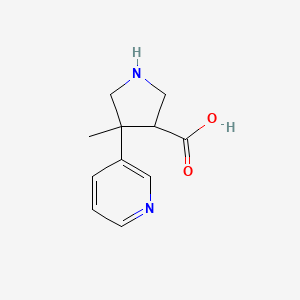
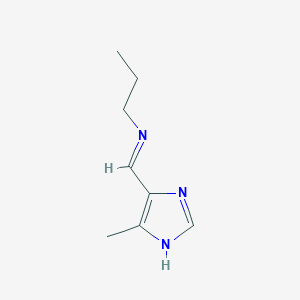
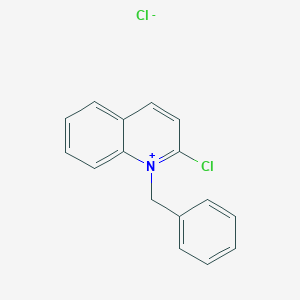
![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)
